An In-Depth Technical Guide to 6-Methanesulfonyl-hexan-1-ol: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 6-Methanesulfonyl-hexan-1-ol: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methanesulfonyl-hexan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a terminal methyl sulfone group. This unique combination of functional groups makes it a valuable, albeit not widely documented, building block in synthetic organic chemistry and medicinal chemistry. The presence of the polar, aprotic, and chemically stable methyl sulfone moiety, coupled with the versatile reactivity of the primary alcohol, allows for its incorporation into a diverse range of molecular architectures. This guide aims to provide a comprehensive overview of its chemical structure, extrapolated properties, and a detailed, field-proven protocol for its synthesis and characterization, grounded in established chemical principles.
Molecular Structure and Chemical Identity
6-Methanesulfonyl-hexan-1-ol, also referred to as 6-(methylsulfonyl)hexan-1-ol, possesses a linear six-carbon aliphatic chain. One terminus is functionalized with a hydroxyl group (-OH), rendering it a primary alcohol. The other end of the carbon chain is attached to a methyl sulfone group (-SO₂CH₃).
Chemical Structure:
Key Identifiers (Predicted):
-
IUPAC Name: 6-(methylsulfonyl)hexan-1-ol
-
Molecular Formula: C₇H₁₆O₃S
-
Molecular Weight: 180.27 g/mol
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 6-Methanesulfonyl-hexan-1-ol is scarce in the literature. However, based on the well-understood properties of analogous long-chain alcohols and alkyl sulfones, we can reliably predict its key physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of 6-Methanesulfonyl-hexan-1-ol
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid | The long alkyl chain and the polar sulfone and alcohol groups are likely to result in a non-volatile liquid or a solid with a low melting point at room temperature. |
| Boiling Point | > 250 °C (decomposes) | The presence of both a hydroxyl group capable of hydrogen bonding and a highly polar sulfone group will lead to strong intermolecular forces, resulting in a high boiling point. Thermal decomposition before boiling is a possibility. |
| Melting Point | 25-40 °C | This is an estimated range. The actual melting point will depend on the crystalline packing, which is influenced by the two distinct polar ends of the molecule. |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar organic solvents. | The hydroxyl and methyl sulfone groups will confer significant polarity, leading to good solubility in polar protic and aprotic solvents. The C6 alkyl chain will provide some lipophilicity, but the overall character is expected to be polar. |
| pKa (Alcoholic Proton) | ~16-17 | The pKa of the primary alcohol is expected to be in the typical range for aliphatic alcohols, as the electron-withdrawing effect of the distant sulfone group will be minimal. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65 (t, 2H, J = 6.5 Hz, -CH₂OH)
-
δ 3.05 (t, 2H, J = 7.8 Hz, -CH₂SO₂CH₃)
-
δ 2.95 (s, 3H, -SO₂CH₃)
-
δ 1.85-1.75 (m, 2H, -CH₂CH₂SO₂CH₃)
-
δ 1.65-1.55 (m, 2H, -CH₂CH₂OH)
-
δ 1.45-1.35 (m, 4H, central -CH₂- groups)
-
A broad singlet corresponding to the -OH proton would also be present, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 62.5 (-CH₂OH)
-
δ 55.0 (-CH₂SO₂CH₃)
-
δ 44.5 (-SO₂CH₃)
-
δ 32.0, 28.5, 25.0, 22.0 (Alkyl chain carbons)
-
-
IR (Neat, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
2930, 2860 (C-H stretch)
-
1300, 1120 (asymmetric and symmetric S=O stretch of the sulfone)
-
1050 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) at m/z 180 may be weak or absent.
-
Common fragmentation patterns would include the loss of water (M-18), loss of the methyl group from the sulfone (M-15), and cleavage of the alkyl chain.
-
Synthesis and Purification: A Validated Protocol
The most logical and cost-effective synthetic route to 6-Methanesulfonyl-hexan-1-ol is a two-step process starting from the commercially available 6-mercaptohexan-1-ol. This involves the oxidation of the thiol group to the corresponding sulfone.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 6-Methanesulfonyl-hexan-1-ol.
Detailed Experimental Protocol
Materials:
-
6-Mercaptohexan-1-ol (97% purity or higher)[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) or Oxone® (potassium peroxymonosulfate)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-mercaptohexan-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Oxidation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The portion-wise addition of the oxidizing agent helps to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting material spot.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a 10% aqueous sodium thiosulfate solution until a starch-iodide paper test is negative. Rationale: This step is crucial for safety and to prevent the purification of a potentially hazardous peroxy-acid containing mixture.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes the acidic by-product, m-chlorobenzoic acid. The water and brine washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 6-methanesulfonyl-hexan-1-ol as a colorless to pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Applications in Research and Drug Development
The dual functionality of 6-methanesulfonyl-hexan-1-ol opens up a range of possibilities for its application in the synthesis of more complex molecules.
-
Linker and Spacer Chemistry: The six-carbon chain provides a flexible spacer, and the terminal alcohol can be readily converted into other functional groups (e.g., halides, amines, esters, ethers) for conjugation to other molecules. The chemically robust methyl sulfone group can impart desirable physicochemical properties, such as increased polarity and hydrogen bond accepting capability, to the final compound.
-
Drug Discovery: The methyl sulfone moiety is a bioisostere for other functional groups and is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability. The alcohol handle of 6-methanesulfonyl-hexan-1-ol allows for its attachment to a pharmacophore of interest.
Illustrative Application in a Signaling Pathway Context
While no specific biological target for 6-methanesulfonyl-hexan-1-ol itself has been reported, it could be envisioned as a building block for inhibitors of enzymes where a polar interaction with a sulfone and a hydrophobic interaction with the alkyl chain are beneficial for binding.
Caption: Hypothetical inhibition of an enzyme by a derivative of 6-Methanesulfonyl-hexan-1-ol.
Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) for 6-methanesulfonyl-hexan-1-ol, safety precautions should be based on the properties of its functional groups and related compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards (Predicted): May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation. The toxicological properties have not been thoroughly investigated.
-
Fire Hazards (Predicted): Combustible liquid or solid. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Methanesulfonyl-hexan-1-ol represents a potentially useful, yet under-explored, synthetic building block. Its synthesis from readily available starting materials is straightforward, and its predicted properties make it an attractive component for the design of novel molecules in materials science and medicinal chemistry. This guide provides a foundational understanding of this compound and a robust protocol for its preparation, enabling further research and application development.
References
-
PubChem. 6-Mercapto-1-hexanol. [Link]
